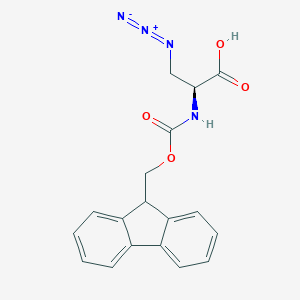

Fmoc-L-Dap(N3)-OH

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITYCUDVCWLHPG-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477785 | |

| Record name | AG-G-63082 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684270-46-0 | |

| Record name | AG-G-63082 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-L-Dap(N3)-OH: An In-depth Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, commonly known as Fmoc-L-Dap(N3)-OH. This non-proteinogenic amino acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a bioorthogonal azide handle, enabling site-specific modification of peptides through click chemistry.

Core Properties of this compound

This compound is a derivative of L-2,3-diaminopropionic acid where the α-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is replaced by an azide (N3) functionality.[1] This orthogonal protection scheme allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.[1]

Physicochemical and Identification Data

| Property | Value |

| IUPAC Name | (2S)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

| Synonyms | Fmoc-L-β-azidoalanine, Fmoc-L-Aza-OH, Nα-Fmoc-β-azido-L-alanine |

| CAS Number | 684270-46-0 |

| Molecular Formula | C₁₈H₁₆N₄O₄ |

| Molecular Weight | 352.34 g/mol [2][3] |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% (HPLC) |

| Enantiomeric Purity | Typically ≥99.9% |

| Storage | Recommended storage at 2-8°C |

Spectroscopic Data

While detailed NMR and mass spectrometry data are often found in certificates of analysis from suppliers, key spectroscopic features have been reported in the literature.

| Spectroscopic Technique | Characteristic Feature |

| Infrared (IR) | A characteristic absorption peak for the azide (N₃) group is observed at approximately 2100 cm⁻¹.[1] |

| UV-Vis | The Fmoc group has a characteristic UV absorbance maximum around 301 nm, which is utilized for monitoring the completion of deprotection steps during solid-phase peptide synthesis.[1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a diazo-transfer reaction from Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH).

Materials:

-

Fmoc-L-Dap-OH

-

Imidazole-1-sulfonyl azide hydrochloride

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Potassium carbonate (K₂CO₃)

-

Deionized water (H₂O)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Concentrated hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Fmoc-L-Dap-OH (1 equivalent) in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂.

-

Add a catalytic amount of CuSO₄·5H₂O and imidazole-1-sulfonyl azide hydrochloride (approximately 3 equivalents).

-

Adjust the pH of the mixture to ~9 using an aqueous K₂CO₃ solution.

-

Stir the reaction mixture vigorously at room temperature for 18-24 hours.

-

After the reaction is complete, dilute the mixture with CH₂Cl₂ and separate the aqueous phase.

-

Extract the organic phase with a saturated NaHCO₃ solution.

-

Combine the aqueous extracts and wash with Et₂O to remove any remaining organic impurities.

-

Acidify the aqueous phase to pH 2 with concentrated HCl.

-

Extract the product into Et₂O (3 times).

-

Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

Diagrams and Workflows

Synthesis of this compound

References

An In-depth Technical Guide to the Structure and Synthesis of Fmoc-L-Dap(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Dap(N3)-OH, chemically known as (2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a crucial building block in modern peptide synthesis and chemical biology. Its unique structure, incorporating a versatile azido functionality and the base-labile Fmoc protecting group, allows for the straightforward introduction of a chemical handle for subsequent modifications, such as "click" chemistry, bioconjugation, and the formation of peptide staples. This guide provides a comprehensive overview of its structure, a detailed experimental protocol for its synthesis, and relevant quantitative data.

Molecular Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap). The α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, while the β-amino group is replaced by an azido (-N3) group.

Chemical Structure:

Key Structural Features:

-

Fmoc Group: Enables use in standard Fmoc-based solid-phase peptide synthesis (SPPS). It is readily cleaved by a mild base, typically piperidine.

-

Azido Group: A versatile functional group that is stable to standard peptide synthesis conditions. It can participate in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reactions, as well as Staudinger ligations.

-

Chiral Center: The α-carbon maintains the L-configuration, ensuring compatibility with natural peptide structures.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C18H16N4O4 | --INVALID-LINK-- |

| Molecular Weight | 352.35 g/mol | --INVALID-LINK-- |

| CAS Number | 684270-46-0 | --INVALID-LINK-- |

| Appearance | Beige amorphous solid | --INVALID-LINK-- |

| Typical Yield | 75% | --INVALID-LINK-- |

| Infrared (IR) Peaks | 3303, 2103, 1690, 1536, 1446, 1341, 1259, 1088, 737 cm⁻¹ | --INVALID-LINK-- |

Synthesis of this compound: Experimental Protocol

The following protocol is adapted from a reported efficient synthesis of Fmoc-protected azido amino acids.[1] This method involves a diazo-transfer reaction from Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH).

Materials and Reagents:

-

Fmoc-L-Dap-OH

-

Imidazole-1-sulfonyl azide hydrochloride

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Potassium carbonate (K2CO3)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Deionized water (H2O)

-

Diethyl ether (Et2O)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Concentrated hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve Fmoc-L-Dap-OH (1.0 equivalent) in a biphasic mixture of deionized water, methanol, and dichloromethane.

-

Addition of Reagents: To the vigorously stirring solution, add a catalytic amount of CuSO4·5H2O (e.g., 0.006 equivalents) followed by imidazole-1-sulfonyl azide hydrochloride (3.1 equivalents).

-

pH Adjustment: Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of potassium carbonate.

-

Reaction: Allow the reaction to stir vigorously at room temperature for 18 hours.

-

Workup - Phase Separation: Dilute the reaction mixture with dichloromethane and separate the aqueous phase.

-

Extraction: Extract the organic phase with a saturated sodium bicarbonate solution. Combine all aqueous phases.

-

Washing: Wash the combined aqueous extracts with diethyl ether to remove any remaining organic impurities.

-

Acidification: Carefully acidify the aqueous phase to a pH of 2 using concentrated hydrochloric acid.

-

Product Extraction: Extract the acidified aqueous phase with diethyl ether.

-

Drying and Concentration: Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a beige amorphous solid.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its precursor, Fmoc-L-Dap-OH.

References

An In-Depth Technical Guide to the Mechanism of Action of Fmoc-L-Dap(N3)-OH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-2,3-diaminopropionic acid (N3), or Fmoc-L-Dap(N3)-OH, is a pivotal building block in modern bioconjugation. This synthetic amino acid derivative provides a versatile platform for the site-specific incorporation of an azide moiety into peptides via solid-phase peptide synthesis (SPPS). The azide group serves as a chemical handle for subsequent covalent modification through highly efficient and bioorthogonal "click chemistry" reactions. This guide delineates the core mechanisms of action, provides detailed experimental protocols, presents quantitative data, and outlines the critical considerations for the successful application of this compound in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs), peptide-based diagnostics, and functionalized biomaterials.

Introduction: The Role of this compound in Bioconjugation

The strategic placement of functional groups within a biomolecule is paramount for the construction of precisely defined bioconjugates. This compound is an orthogonally protected amino acid that facilitates the introduction of an azide group into a growing peptide chain during standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine, allowing for its participation in peptide bond formation, while the azide functional group on the side chain remains inert to the conditions of SPPS.[1]

Upon completion of peptide synthesis and subsequent deprotection, the azide-functionalized peptide can be chemoselectively ligated to a wide array of molecules (e.g., fluorophores, cytotoxic drugs, imaging agents, or other biomolecules) that have been functionalized with a complementary alkyne group. This ligation is most commonly achieved through two powerful bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

Core Mechanisms of Action

The utility of this compound is rooted in a two-stage process: first, its incorporation into a peptide sequence, and second, the subsequent bioconjugation reaction of the azide side chain.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of an azide-containing peptide begins with the standard procedures of Fmoc-SPPS. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.

2.1.1. Fmoc Deprotection

Each cycle of amino acid addition commences with the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide. This is typically achieved by treatment with a mild base, such as a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] The base abstracts a proton from the fluorenyl group, leading to a β-elimination reaction that liberates the free amine and generates a dibenzofulvene-piperidine adduct.[4]

2.1.2. Amino Acid Coupling

Following Fmoc deprotection, the next Fmoc-protected amino acid, in this case, this compound, is introduced. The carboxylic acid of the incoming amino acid is activated to facilitate the formation of a peptide bond with the newly exposed N-terminal amine of the resin-bound peptide. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure or combinations of phosphonium or aminium/uronium salts like HBTU or HATU with a tertiary amine base like N,N-diisopropylethylamine (DIPEA).[5] The completion of the coupling reaction is monitored using a qualitative test, such as the Kaiser test, which detects the presence of free primary amines.[4]

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers, to yield the crude azide-functionalized peptide, which is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Bioconjugation via Azide-Alkyne Cycloaddition

The azide group incorporated into the peptide via this compound is the key functional moiety for bioconjugation. It undergoes a [3+2] cycloaddition reaction with an alkyne to form a stable triazole ring.[3]

2.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted triazole isomer.[3] The reaction requires a catalytic amount of copper(I), which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[7][8] A copper-coordinating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and enhance the reaction rate.[7][9]

2.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it particularly suitable for applications in living systems where copper toxicity is a concern.[10] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[10][11] The high ring strain of the cyclooctyne provides the driving force for the reaction.

Experimental Protocols

Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat this step for an additional 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

-

Kaiser Test: Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a blue color indicates a positive result).[4]

-

Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), OxymaPure (3 equivalents), in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 2 hours.

-

-

Washing: Wash the resin with DMF (5 times).

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a yellow or faint color indicates completion). If the test is positive, repeat the coupling step.

-

Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-functionalized peptide-resin

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

Swell the azide-functionalized peptide-resin in DMF.

-

Prepare a solution of the alkyne-functionalized molecule (5 equivalents) in DMF/water.

-

Prepare a stock solution of CuSO₄ (0.5 equivalents) and THPTA (2.5 equivalents) in water.

-

Prepare a fresh stock solution of sodium ascorbate (10 equivalents) in water.

-

Add the alkyne solution to the resin, followed by the CuSO₄/THPTA solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Agitate the reaction mixture at room temperature for 12-24 hours.

-

Wash the resin extensively with DMF, water, and DCM.

-

Cleave the peptide from the resin and deprotect the side chains using a standard TFA cocktail.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the crude peptide conjugate by RP-HPLC.

In-Solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Purified azide-functionalized peptide

-

DBCO- or BCN-functionalized molecule

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) (optional, as a co-solvent)

Procedure:

-

Dissolve the purified azide-functionalized peptide in PBS to a final concentration of 1-5 mg/mL.

-

Dissolve the DBCO- or BCN-functionalized molecule in DMSO to create a concentrated stock solution.

-

Add the strained alkyne stock solution to the peptide solution (typically a 1.5 to 5-fold molar excess of the alkyne). The final DMSO concentration should be kept below 20% to maintain peptide solubility and stability.[10]

-

Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

-

Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials.[6][12]

-

Lyophilize the purified conjugate.

Quantitative Data

The efficiency and kinetics of bioconjugation reactions involving this compound are critical for their successful implementation. The following tables summarize key quantitative parameters.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Typical Reagents | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) | Strained Alkyne (e.g., DBCO, BCN) |

| Reaction Conditions | Aqueous buffer, room temperature | Aqueous buffer, room temperature |

| Typical Reaction Time | 1-4 hours | 2-24 hours |

| Yields | Generally >90%[13] | Generally >85% |

| Bioorthogonality | Good, but copper can be toxic to cells | Excellent, widely used in living systems[10] |

Table 2: Second-Order Rate Constants for SPAAC with Different Strained Alkynes

| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| DBCO | 0.34 | [14] |

| BCN | 0.28 | [14] |

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Potential Side Reactions and Purification Strategies

During SPPS:

-

Incomplete Coupling/Deprotection: Can lead to deletion sequences. Monitoring each step with tests like the Kaiser test is crucial.[4] Capping unreacted amines after coupling can prevent the formation of deletion peptides.

-

Racemization: The risk of epimerization exists, particularly for certain amino acids, during activation. Using additives like OxymaPure and avoiding excessive base can minimize this.[5]

During Bioconjugation:

-

Copper-Mediated Peptide Degradation (CuAAC): The presence of copper ions can sometimes lead to oxidative damage to the peptide. The use of ligands and degassing of solvents can mitigate this.[8]

-

Reduction of the Azide Group: Strong reducing agents, such as dithiothreitol (DTT), can reduce the azide group. Care should be taken in buffer selection if the peptide contains disulfide bonds that require reduction.[15]

Purification:

-

Azido-Peptide: The primary method for purifying the crude peptide after cleavage from the resin is reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

-

Bioconjugate: RP-HPLC is also the standard method for purifying the final bioconjugate, effectively separating it from unreacted peptide and the alkyne-containing molecule.[6][12] Alternative methods like size-exclusion chromatography may also be employed depending on the size of the conjugate.

Conclusion

This compound is a powerful and indispensable tool in the field of bioconjugation. Its straightforward incorporation into peptides via established SPPS protocols provides a gateway to a vast array of subsequent modifications through the highly efficient and selective azide-alkyne cycloaddition reactions. By understanding the underlying mechanisms of both peptide synthesis and click chemistry, and by adhering to optimized experimental protocols, researchers can leverage this versatile building block to construct complex and well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The choice between the copper-catalyzed and strain-promoted pathways offers flexibility, allowing for the selection of the most appropriate conjugation strategy based on the specific requirements of the target molecule and its intended application.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Bot Detection [iris-biotech.de]

- 5. chempep.com [chempep.com]

- 6. americanpeptidesociety.org [americanpeptidesociety.org]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. broadpharm.com [broadpharm.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. broadpharm.com [broadpharm.com]

- 12. youtube.com [youtube.com]

- 13. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

Key features of Fmoc-L-Dap(N3)-OH for peptide modification

An In-Depth Technical Guide to Fmoc-L-Dap(N3)-OH for Peptide Modification

Introduction

This compound, also known by its systematic IUPAC name (2S)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is a cornerstone building block for modern peptide chemistry and drug development.[1] It is a derivative of L-2,3-diaminopropionic acid, where one amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is modified to an azide (N₃).[1] This unique orthogonal protection scheme allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS), while the azide moiety serves as a bioorthogonal handle for post-synthetic modifications.[1][2]

The primary utility of the azide group lies in its ability to undergo highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2][3] This reaction enables the covalent ligation of the peptide to a vast array of alkyne-containing molecules, including fluorophores, imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains, with exceptional yields and under mild, aqueous conditions.[2][3]

Core Features and Applications

The versatility of this compound stems from its dual functionality. The Fmoc group dictates its role in peptide elongation, while the azide group provides a latent reactive site for conjugation.

-

Peptide Synthesis: It serves as a standard building block in automated or manual Fmoc-SPPS, allowing for the precise placement of an azide group at any desired position within a peptide sequence.[1][2]

-

Bioconjugation and "Click Chemistry": The azide functionality is the key enabler for CuAAC reactions. This allows for the efficient conjugation of peptides to other molecules or biomolecules, facilitating the creation of complex architectures like antibody-drug conjugates (ADCs), targeted imaging probes, and hydrogels.[1][2] The resulting 1,2,3-triazole linkage is chemically robust, mimicking the geometry of a native amide bond while being resistant to hydrolysis and enzymatic degradation.[3]

-

Drug Development: By enabling targeted delivery and modification, the incorporation of this amino acid can enhance the therapeutic properties of peptides, improving their stability, targeting, and release profiles.[4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| CAS Number | 684270-46-0[5] |

| Molecular Formula | C₁₈H₁₆N₄O₄[1][5] |

| Molecular Weight | 352.34 g/mol [1][5][6] |

| Synonyms | Fmoc-β-azido-Ala-OH, Fmoc-L-azidoalanine, Fmoc-Aza-OH[5][7] |

| Appearance | White to off-white solid |

| Purity | Typically ≥99% (HPLC)[6] |

| Storage Temperature | 2-8°C[6] |

Experimental Workflow and Visualization

The general workflow for utilizing this compound involves two main stages: peptide synthesis and post-synthetic modification. This process is outlined in the diagram below.

The core of the post-synthetic modification is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocols

Protocol 1: Incorporation of this compound via SPPS

This protocol describes the manual coupling of this compound onto a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Peptide synthesis vessel

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Drain the DMF. Add the deprotection solution to the resin and agitate for 5 minutes. Drain and repeat for an additional 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.

-

Coupling Activation: In a separate vial, dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, continue coupling for another hour.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Post-Synthetic Modification via CuAAC Reaction

This protocol describes the conjugation of an alkyne-modified molecule to the azide-containing peptide in solution after cleavage from the resin.

Materials:

-

Lyophilized azide-functionalized peptide

-

Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, freshly prepared)

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 50 mM in water)

-

Solvent System: A buffered aqueous solution, such as PBS, potentially with a co-solvent like DMSO or t-butanol to aid solubility.

Methodology:

-

Peptide Dissolution: Dissolve the purified, lyophilized azide-peptide in the chosen solvent system to a final concentration of approximately 1-2 mM.

-

Reagent Preparation: In a microcentrifuge tube, combine the azide-peptide solution and the alkyne-molecule (1.2-1.5 eq.).

-

Catalyst Premix: In a separate tube, premix the CuSO₄ solution (e.g., 0.1 eq.) and the THPTA ligand solution (e.g., 0.5 eq.).

-

Reaction Initiation: Add the CuSO₄/THPTA premix to the peptide/alkyne solution. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1.0 eq.).

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light if using a light-sensitive molecule.

-

Monitoring: Monitor the reaction progress using LC-MS to observe the consumption of the starting peptide and the formation of the triazole-conjugated product.

-

Purification: Once the reaction is complete, purify the final peptide conjugate from excess reagents and catalyst using reverse-phase HPLC (RP-HPLC).

-

Final Product: Lyophilize the pure fractions to obtain the final conjugate as a powder.

Quantitative Data Summary

The efficiency of the modification process is critical. The following table summarizes typical quantitative parameters for the CuAAC reaction.

| Parameter | Typical Value / Condition | Notes |

| Reaction Yield | >95% to quantitative | The CuAAC reaction is highly efficient, often proceeding to completion.[8] |

| Reaction Time | 30 minutes - 4 hours | Dependent on substrate concentration, temperature, and catalytic system.[9] |

| Temperature | Room Temperature | The reaction proceeds readily under mild ambient conditions. |

| pH Range | 4 - 11 | The reaction is tolerant of a wide pH range, making it suitable for biological buffers.[3] |

| Reagent Equivalents | (Relative to the limiting reagent, typically the peptide) | |

| Alkyne-Molecule | 1.2 - 2.0 eq. | A slight excess is used to drive the reaction to completion.[8] |

| CuSO₄ | 0.1 - 0.25 eq. | Catalytic amounts are sufficient.[8] |

| Ligand (e.g., THPTA) | 0.5 - 1.0 eq. | Used in excess of copper to stabilize the Cu(I) state and accelerate the reaction.[10] |

| Reductant (NaAsc) | 1.0 - 5.0 eq. | Ensures the copper remains in the active Cu(I) oxidation state.[10] |

References

- 1. Buy this compound | 684270-46-0 [smolecule.com]

- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]

- 5. scbt.com [scbt.com]

- 6. Bot Detection [iris-biotech.de]

- 7. chempep.com [chempep.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. broadpharm.com [broadpharm.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Azide Group in Fmoc-L-Dap(N3)-OH: A Technical Guide for Advanced Peptide and Bioconjugate Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the azide functional group in Nα-(9-fluorenylmethyloxycarbonyl)-L-β-azidoalanine (Fmoc-L-Dap(N3)-OH). As a versatile building block in peptide synthesis and bioconjugation, this molecule offers a gateway to a vast array of sophisticated molecular architectures and targeted therapeutics. Its unique properties, centered on the stable yet highly reactive azide moiety, enable precise, site-specific modifications of peptides through bioorthogonal "click chemistry" reactions.

Core Properties of this compound

This compound is a derivative of L-2,3-diaminopropionic acid, where the α-amino group is protected by the base-labile Fmoc group, and the β-amino group is replaced by an azide (-N3) functionality.[1] This orthogonal protection scheme allows for the selective deprotection and modification of the α-amino group during standard solid-phase peptide synthesis (SPPS), while preserving the azide for subsequent conjugation reactions.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | References |

| Chemical Formula | C₁₈H₁₆N₄O₄ | [1][3] |

| Molecular Weight | 352.34 g/mol | [1][2][3] |

| Appearance | White to beige amorphous solid | [1] |

| Melting Point | >155 °C (decomposition) | [4] |

| Storage Temperature | 2-8°C or -20°C | [2][4] |

| Solubility | Slightly soluble in DMF, DMSO, Methanol | [4] |

| Purity (Typical) | ≥98% (HPLC) | [2][4] |

| Azide IR Absorption | ~2100 cm⁻¹ | [1] |

The Azide Moiety: A Hub of Bioorthogonal Reactivity

The azide group is the cornerstone of this compound's utility. It is exceptionally stable under the conditions of Fmoc-based solid-phase peptide synthesis, including repeated cycles of piperidine-mediated Fmoc deprotection and amide bond formation.[1] This stability ensures the latent reactivity of the azide is carried through the synthesis, ready for post-synthetic or on-resin modifications. The azide's primary value lies in its ability to participate in highly selective and efficient bioorthogonal reactions.

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the building block, its incorporation into peptides, and its subsequent modification via click chemistry.

Synthesis of this compound

A safe and scalable synthesis can be achieved from readily available Fmoc-L-asparagine (Fmoc-L-Asn-OH) via a Hofmann rearrangement followed by a diazo-transfer reaction.[1]

Workflow Diagram:

Protocol:

-

Hofmann Rearrangement: Dissolve Fmoc-L-Asn-OH in a 2:1 mixture of DMF and water. Add pyridine followed by [bis(trifluoroacetoxy)iodo]benzene. Stir for 14-18 hours. The product, Fmoc-L-Dap-OH, can often be isolated by filtration with reported yields of 70-80%.[1]

-

Diazo-Transfer: Dissolve the Fmoc-L-Dap-OH intermediate in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂ (e.g., 15:30:25 mL).[1]

-

Add a catalytic amount of CuSO₄·5H₂O followed by imidazole-1-sulfonyl azide hydrochloride (a safer alternative to other diazo-transfer reagents).[1]

-

Adjust the pH to 9 using an aqueous K₂CO₃ solution and stir vigorously for 18 hours.[1]

-

Perform a workup by diluting with CH₂Cl₂, separating the aqueous phase, washing with ether, acidifying to pH 2 with HCl, and extracting the final product with ether.[1] Yields for this step are typically in the 60-75% range.[1]

Incorporation into Peptides via Fmoc-SPPS

This compound is incorporated into a growing peptide chain using standard solid-phase peptide synthesis protocols. For optimal results, specific coupling reagents are recommended.

Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) and perform the initial amino acid couplings as per standard Fmoc-SPPS.

-

Fmoc Deprotection: Prior to coupling this compound, deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.

-

Coupling Reaction:

-

In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading).

-

Recommended Method: Use (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or Castro's reagent (BOP, HBTU with caution) as the activator in the presence of a base like N,N-diisopropylethylamine (DIPEA). Poor results have been reported with HBTU or TBTU in some cases.[3]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test or equivalent.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Chain Elongation: Repeat the deprotection and coupling cycle for subsequent amino acids.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common method for modifying the azide-bearing peptide. It involves reacting the peptide with a terminal alkyne in the presence of a Cu(I) catalyst.

Reaction Diagram:

Protocol:

-

Resin Preparation: Swell the azide-functionalized peptide-resin in a suitable solvent like DMF.

-

Reagent Solution: Prepare a solution containing the alkyne-functionalized molecule of interest (e.g., a dye, drug, or sugar; 5-10 equivalents).

-

Catalyst Preparation: Prepare a fresh catalyst solution. A common system consists of:

-

Copper(II) sulfate (CuSO₄) (1-2 equivalents).

-

Sodium ascorbate (5-10 equivalents), added to reduce Cu(II) to the active Cu(I) species in situ.

-

An optional base/ligand like DIPEA or 2,6-lutidine (10 equivalents) can accelerate the reaction and improve solubility. Alternatively, a direct Cu(I) source like copper(I) bromide (CuBr) can be used.[4]

-

-

Reaction: Add the alkyne and catalyst solutions to the resin. The solvent is typically a mixture like DMF/water or DIPEA/DMF.

-

Incubation: Gently agitate the mixture at room temperature. Reaction times can vary from 2 to 18 hours, depending on the substrates.[4] Monitor progress if possible.

-

Washing: After the reaction, thoroughly wash the resin with DMF, water, a copper-chelating solution (e.g., dilute ammonium hydroxide or EDTA in water), water again, and finally DMF and DCM to remove all traces of copper and other reagents.

-

Cleavage and Purification: Cleave the modified peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Purify the final product using reverse-phase HPLC.

On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a powerful, catalyst-free alternative to CuAAC, which is particularly advantageous for biological systems where copper toxicity is a concern. The reaction is driven by the ring strain of a cyclooctyne derivative.

Protocol:

-

Resin Preparation: Swell the azide-functionalized peptide-resin in DMF or a similar solvent.

-

Reagent Solution: Dissolve the strained alkyne (e.g., a DBCO- or BCN-conjugated molecule; 2-5 equivalents) in a compatible solvent (DMF, NMP, or DMSO/water mixtures).

-

Reaction: Add the strained alkyne solution to the resin.

-

Incubation: Agitate the mixture at room temperature. SPAAC reactions are often faster than CuAAC, with reaction times typically ranging from 1 to 4 hours.

-

Washing: Wash the resin thoroughly with the reaction solvent (e.g., DMF) followed by DCM.

-

Cleavage and Purification: Cleave the peptide from the resin and purify via RP-HPLC as described for the CuAAC protocol.

Applications in Drug Development and Peptide Science

The ability to introduce an azide handle into a peptide sequence with this compound opens up a multitude of applications for creating advanced therapeutics and research tools.

-

Peptide-Drug Conjugates (PDCs): The azide can be used to "click" potent cytotoxic drugs onto tumor-targeting peptides, creating highly specific delivery systems.

-

PEGylation: Attaching polyethylene glycol (PEG) chains via a stable triazole linkage can improve the pharmacokinetic profile of therapeutic peptides by increasing their hydrodynamic radius and shielding them from proteolysis.

-

Glycopeptide Synthesis: Complex glycostructures, functionalized with an alkyne, can be attached to peptides to mimic natural glycoproteins, which is crucial for studying protein folding, stability, and cellular recognition.[4]

-

Fluorescent and Biotin Labeling: The conjugation of fluorescent dyes or biotin allows for the tracking and visualization of peptides in cellular imaging studies or for their use in affinity-based purification and detection assays.

-

Peptide Macrocyclization: By incorporating both an azide (via this compound) and an alkyne-containing amino acid into the same peptide sequence, an intramolecular CuAAC or SPAAC reaction can be performed to generate structurally constrained, cyclic peptides, which often exhibit enhanced stability and bioactivity.[4]

References

The Azido Acid: A Technical Guide to Fmoc-L-Dap(N3)-OH in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-2,3-diaminopropionic acid (azide), or Fmoc-L-Dap(N3)-OH, has emerged as a versatile and indispensable building block in the field of chemical biology. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected alpha-amino group and a side-chain azide, provides a powerful tool for the synthesis of modified peptides and bioconjugates. The azide functionality serves as a bioorthogonal handle, allowing for specific chemical modifications via "click chemistry" without interfering with native biological functional groups. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in its effective utilization.

Core Properties and Synthesis

This compound is a derivative of L-2,3-diaminopropionic acid with a molecular weight of 352.34 g/mol and a chemical formula of C₁₈H₁₆N₄O₄. The Fmoc group provides a base-labile protecting group suitable for standard solid-phase peptide synthesis (SPPS), while the azide group is stable to the conditions of both peptide synthesis and cleavage from the resin.

The synthesis of this compound is typically achieved through a diazo transfer reaction on the side-chain amine of a suitably protected diaminopropionic acid derivative. Optimized protocols report yields in the range of 60-75% with high purity (>98%) without the need for column chromatography[1].

Applications in Peptide Synthesis and Bioconjugation

The primary application of this compound lies in its incorporation into peptide sequences to introduce a site-specific azide handle. This allows for the subsequent conjugation of a wide array of molecules, including fluorophores, polyethylene glycol (PEG), carbohydrates, and cytotoxic drugs.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows standard Fmoc-based SPPS protocols. However, for optimal coupling efficiency, the use of specific coupling reagents is recommended. Poor results have been reported with HBTU or TBTU, while PyBOP or Castro's reagent are suggested for better outcomes[2]. The efficiency of each coupling step can be monitored in real-time by assessing the UV absorbance of the Fmoc-adduct released during the deprotection step[1].

Table 1: Quantitative Data on this compound in Peptide Synthesis

| Parameter | Value/Condition | Reference |

| Synthesis Yield (Diazo Transfer) | 60-75% | [1] |

| Purity (Post-synthesis) | >98% | [1] |

| Recommended Coupling Reagents | PyBOP, Castro's reagent | [2] |

| UV Monitoring of Fmoc Deprotection | ~290-300 nm | [1] |

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

-

Coupling:

-

Dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as PyBOP (3 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF and DCM.

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling).

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired peptide sequence.

Bioorthogonal Ligation via Click Chemistry

The azide group introduced by this compound is the gateway to a plethora of bioconjugation strategies, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted-1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is widely used to conjugate azide-containing peptides with alkyne-modified fluorophores, drugs, or other biomolecules. High conjugation efficiencies, often exceeding 95%, have been reported for CuAAC reactions involving peptides[3].

Table 2: Quantitative Data for CuAAC Reactions with Azide-Containing Peptides

| Reactants | Catalyst/Reducing Agent | Solvent | Yield | Reference |

| Azide-Peptide + Alkyne-Peptide | Copper wire | DMF | 100% (within 5 hours) | [3] |

| Azide-Peptide + Alkyne-Polymer | CuSO₄, Sodium Ascorbate | DMF | 43% | [3] |

| Azide-pHLIP Peptide + ¹⁸F-PEG-Alkyne | Copper(II) Acetate, Sodium Ascorbate | H₂O/MeCN | Unsuccessful | [3] |

Experimental Protocol: CuAAC Conjugation of an Azide-Peptide with an Alkyne-Fluorophore

-

Dissolve Peptide: Dissolve the purified azide-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare Reagents:

-

Prepare a stock solution of the alkyne-fluorophore in a compatible solvent (e.g., DMSO).

-

Prepare stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.

-

Prepare a stock solution of a copper-coordinating ligand (e.g., THPTA) to stabilize the Cu(I) oxidation state.

-

-

Reaction Setup: In a microcentrifuge tube, combine the azide-peptide solution, the alkyne-fluorophore stock, the ligand, CuSO₄, and finally, the sodium ascorbate to initiate the reaction.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the resulting peptide-fluorophore conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a powerful alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.

Table 3: Reaction Rate Constants for SPAAC with Benzyl Azide

| Cyclooctyne Derivative | Second-order Rate Constant (M⁻¹s⁻¹) |

| Dibenzocyclooctyne (DBCO) | ~10⁻² - 10⁻¹ |

| Bicyclo[6.1.0]nonyne (BCN) | ~10⁻¹ - 1 |

Note: These are approximate values and can vary depending on the specific derivatives and reaction conditions.

Experimental Protocol: SPAAC Conjugation of an Azide-Peptide with a DBCO-Drug Conjugate

-

Dissolve Components: Dissolve the purified azide-containing peptide in a biocompatible buffer (e.g., PBS, pH 7.4). Dissolve the DBCO-drug conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.

-

Reaction Setup: Combine the solutions of the azide-peptide and the DBCO-drug conjugate in a microcentrifuge tube.

-

Incubation: Incubate the reaction mixture at 37°C for 4-24 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Purify the resulting peptide-drug conjugate using size-exclusion chromatography or RP-HPLC.

-

Characterization: Confirm the structure and purity of the conjugate using mass spectrometry and HPLC.

Applications in Targeted Drug Delivery and Cellular Imaging

The ability to site-specifically modify peptides using this compound has profound implications for targeted drug delivery and cellular imaging.

RGD Peptides for Integrin Targeting

Peptides containing the Arg-Gly-Asp (RGD) sequence are well-known for their ability to bind to integrin receptors, which are often overexpressed on the surface of cancer cells. By incorporating this compound into an RGD peptide, it is possible to conjugate imaging agents or cytotoxic drugs for targeted delivery to tumors. Upon binding to integrins, such as αvβ3, the RGD-conjugate can be internalized, triggering downstream signaling pathways that can influence cell adhesion, migration, and survival.

Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules into the cytoplasm. By incorporating this compound into a CPP sequence, a cargo molecule can be covalently attached via click chemistry. This strategy allows for the intracellular delivery of therapeutic agents or imaging probes that would otherwise be membrane-impermeable. The uptake of CPP-cargo conjugates can occur through various endocytic pathways.

Conclusion

This compound is a powerful and versatile tool for chemical biologists, enabling the precise, site-specific introduction of an azide functionality into peptides. This opens the door to a vast array of bioconjugation possibilities through click chemistry, facilitating the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable chemical entity in their scientific endeavors. As the field of chemical biology continues to advance, the applications of this compound are poised to expand, further solidifying its role as a cornerstone of modern peptide science.

References

An In-depth Technical Guide to Orthogonally Protected Diaminocarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of orthogonally protected diaminocarboxylic acid derivatives, essential building blocks in modern peptide chemistry and drug development. We will delve into their synthesis, protection strategies, and applications, with a focus on providing actionable data and protocols for researchers in the field.

Core Concepts: The Principle of Orthogonal Protection

In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions at reactive functional groups. The concept of "orthogonal protection" refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions without affecting the others.[1] This strategy allows for the precise and sequential modification of specific sites within a complex molecule, which is fundamental for the synthesis of non-linear, cyclic, or otherwise modified peptides.

The most common orthogonal protection schemes in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl strategies. The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile (typically removed with piperidine), while the tert-butyl (tBu) group is acid-labile (removed with trifluoroacetic acid, TFA). Similarly, the tert-butoxycarbonyl (Boc) group is removed by moderate acid (TFA), while benzyl (Bzl) groups require stronger acids like hydrofluoric acid (HF) for cleavage. The strategic selection of orthogonal protecting groups is paramount for the successful synthesis of complex peptide architectures.

Diaminocarboxylic acids, possessing two amino groups, are particularly valuable for introducing branches, cyclizations, or conjugating other molecules to a peptide backbone. Orthogonal protection of these two amino groups is therefore essential to control which amine reacts at each stage of the synthesis.

Synthesis and Characterization of Key Derivatives

This section provides an overview of the synthesis and characterization of two widely used orthogonally protected diaminocarboxylic acid derivatives: a diaminopropionic acid derivative and a diaminobutyric acid derivative.

Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid

An efficient route for the synthesis of Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid starts from commercially available Nα-Boc-Asp(OBn)-OH. A key step in this synthesis is the Curtius rearrangement, a thermal decomposition of an acyl azide to an isocyanate, which allows for the conversion of the aspartic acid side-chain carboxyl group into an amine.

Table 1: Synthesis and Characterization of Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Spectroscopic Data |

| Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid | C₁₆H₂₂N₂O₆ | 354.36 | ~70-80 | >95 | ¹H NMR, ¹³C NMR, IR |

Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid

The synthesis of Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid (Fmoc-Dab(Alloc)-OH) involves the selective protection of the α- and γ-amino groups of L-2,4-diaminobutyric acid. The Fmoc group is introduced on the α-amino group, and the allyloxycarbonyl (Alloc) group protects the side-chain amino group. The Alloc group is particularly useful as it is stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu removal, but can be selectively cleaved using a palladium catalyst.

Table 2: Synthesis and Characterization of Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Spectroscopic Data |

| Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid | C₂₃H₂₄N₂O₆ | 424.45 | High | >98 | ¹H NMR, ¹³C NMR, MS |

Experimental Protocols

Detailed Methodology for the Synthesis of Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid

This protocol is adapted from the work of Englund, Gopi, and Appella (2004).

Step 1: Synthesis of Nα-(Boc)₂-L-Aspartic Acid α-Benzyl Ester

-

To a solution of Nα-Boc-L-aspartic acid α-benzyl ester (1.0 equiv) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired product.

Step 2: Curtius Rearrangement to form Nα-(Boc)₂-Nβ-Cbz-L-2,3-diaminopropionic acid benzyl ester

-

Dissolve the product from Step 1 (1.0 equiv) in anhydrous acetone and cool to 0 °C.

-

Add triethylamine (1.1 equiv) followed by the dropwise addition of ethyl chloroformate (1.1 equiv).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of sodium azide (1.5 equiv) in water and continue stirring for 1 hour.

-

Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Dissolve the resulting acyl azide in anhydrous toluene and heat at 80 °C for 2 hours.

-

Cool the reaction to room temperature and add benzyl alcohol (1.5 equiv). Heat the mixture at 80 °C for 12 hours.

-

Cool the reaction and concentrate under reduced pressure. Purify by flash chromatography.

Step 3: Saponification to Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid

-

Dissolve the product from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 1.5 equiv) and stir at room temperature for 4 hours.

-

Acidify the reaction mixture with 1N HCl to pH 3-4.

-

Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the final product. A single Boc group is also removed during this step to yield the final product.

Detailed Methodology for the Synthesis of Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid

Step 1: Nα-Fmoc protection of L-2,4-diaminobutyric acid

-

Dissolve L-2,4-diaminobutyric acid dihydrochloride (1.0 equiv) in a 10% aqueous sodium carbonate solution.

-

Cool the solution to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 equiv) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

-

Dry the organic layer and concentrate to yield Nα-Fmoc-L-2,4-diaminobutyric acid.

Step 2: Nγ-Alloc protection

-

Suspend the product from Step 1 (1.0 equiv) in a mixture of water and dioxane.

-

Cool to 0 °C and add sodium bicarbonate (2.5 equiv).

-

Add allyl chloroformate (1.2 equiv) dropwise and stir at room temperature for 12 hours.

-

Acidify the reaction with 1N HCl and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid.

Applications in Drug Development: Peptide Stapling

A significant application of orthogonally protected diaminocarboxylic acids is in the synthesis of "stapled" peptides. Peptide stapling involves introducing a synthetic brace to lock a peptide in a specific conformation, often an α-helix. This can enhance the peptide's binding affinity to its target, improve its stability against proteases, and increase its cell permeability.

Experimental Workflow for Solid-Phase Synthesis of Hydrocarbon-Stapled Peptides

The synthesis of a hydrocarbon-stapled peptide typically involves the incorporation of two unnatural amino acids with olefinic side chains into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). An orthogonally protected diaminocarboxylic acid can be used to introduce one of these olefinic side chains after selective deprotection of one of the amino groups. A ring-closing metathesis (RCM) reaction is then performed on the resin-bound peptide to form the hydrocarbon staple.

References

An In-depth Technical Guide to Click Chemistry with Azide-Containing Amino Acids for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction

In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently modify biomolecules is paramount. "Click chemistry," a term coined by Nobel laureate K.B. Sharpless, represents a class of reactions that are rapid, high-yielding, and biocompatible.[1] At the heart of many of these powerful reactions lies the azide functional group, a small, bioorthogonal handle that can be readily introduced into biomolecules. This technical guide provides a comprehensive overview of the principles and applications of click chemistry utilizing azide-containing amino acids, offering researchers a practical resource for leveraging these techniques in their work.

Azide-containing amino acids are non-canonical amino acids that can be incorporated into proteins and peptides, providing a powerful tool for a wide range of applications, including protein labeling, engineering, and the development of novel therapeutics.[2] This guide will delve into the two primary forms of azide-alkyne click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). We will explore the synthesis of common azide-containing amino acids, provide detailed experimental protocols for their use in bioconjugation, and present quantitative data to aid in experimental design. Furthermore, we will illustrate the utility of these methods in elucidating complex biological processes, such as cellular signaling pathways.

Core Principles of Click Chemistry with Azide-Containing Amino Acids

The foundation of click chemistry lies in the use of reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts. The azide-alkyne cycloaddition is the quintessential click reaction, forming a stable triazole linkage.[1] The introduction of azide-containing amino acids into proteins allows for the precise placement of this versatile functional group, enabling targeted modifications.

The Azide: A Bioorthogonal Handle

The azide group (N₃) is an ideal bioorthogonal handle for several reasons:

-

Small Size: Its small size minimizes perturbation to the structure and function of the biomolecule it is incorporated into.

-

Stability: Azides are stable in biological systems and do not readily react with endogenous functional groups.

-

Specific Reactivity: Azides undergo highly specific and efficient cycloaddition reactions with alkynes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a 1,4-disubstituted triazole.[3] This reaction is characterized by its rapid kinetics and high yields, making it a workhorse in bioconjugation.

dot

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry was the development of SPAAC, which obviates the need for a cytotoxic copper catalyst.[1] This reaction utilizes a strained cyclooctyne, which readily reacts with an azide in a [3+2] cycloaddition to form a triazole. The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed under physiological conditions without a catalyst.[1]

dot

References

- 1. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative proteomic profiling identifies protein correlates to EGFR kinase inhibition. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 3. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-L-Dap(N3)-OH: Synthesis, Application, and Analysis

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, commonly known as Fmoc-L-Dap(N3)-OH. This non-canonical amino acid is a critical building block in modern peptide chemistry and chemical biology, primarily utilized for the introduction of an azide moiety into peptide sequences. The azide group serves as a versatile chemical handle for bioconjugation via "click chemistry," enabling a wide array of applications from peptide-drug conjugates to advanced molecular probes.

Core Properties and Specifications

This compound is a derivative of L-alanine where a terminal azide group replaces a hydrogen on the beta-carbon. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine makes it directly compatible with the most common strategy for solid-phase peptide synthesis (SPPS).

| Property | Value | CAS Number |

| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid | 684270-46-0 |

| Synonyms | Fmoc-β-azido-L-alanine, Fmoc-L-azidoalanine | |

| Molecular Formula | C₁₈H₁₆N₄O₄ | |

| Molecular Weight | 352.35 g/mol |

Experimental Protocols

The primary application of this compound is its incorporation into a growing peptide chain during Fmoc-based solid-phase peptide synthesis (SPPS). The resulting azide-containing peptide can then be conjugated to other molecules, such as fluorescent dyes, imaging agents, or drug payloads, that have a corresponding alkyne group. This is typically achieved through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate this compound onto a resin-bound peptide chain.

Materials:

-

Rink Amide resin pre-loaded with the C-terminal amino acid of the target peptide

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) piperidine in DMF (Fmoc deprotection solution)

-

Coupling reagents: For best results, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or a similar high-efficiency reagent is recommended for this amino acid.[1] HBTU/TBTU may yield poorer results.[1]

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for mixing

Methodology:

-

Resin Swelling: Place the peptide-resin in the synthesis vessel and wash with DMF (3 x 5 mL per gram of resin) for 20 minutes to swell the resin.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes. Drain.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq relative to resin loading), PyBOP (3 eq), and DIPEA (6 eq) in DMF.

-

Pre-activate the mixture by allowing it to stand for 5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Perform a Kaiser test on a small sample of resin beads to monitor the reaction. If the test is positive (indicating incomplete coupling), continue agitation or consider a second coupling.

-

-

Washing:

-

Once the coupling is complete (Kaiser test is negative), drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.

-

-

Continuation of Synthesis: The resin is now ready for the deprotection of the newly added this compound and the coupling of the next amino acid in the sequence.

Protocol 2: Post-Synthesis Peptide Cleavage and Deprotection

-

Final Fmoc Removal: Perform a final Fmoc deprotection as described in Protocol 1, Step 2.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry thoroughly under vacuum.

-

Cleavage:

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common general-purpose cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

-

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-containing peptide to an alkyne-functionalized molecule (e.g., a fluorescent dye) in solution.

Materials:

-

Purified azide-functionalized peptide

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

A suitable buffer, e.g., phosphate-buffered saline (PBS) or an organic solvent system like DMSO/water.

Methodology:

-

Reaction Setup:

-

Dissolve the azide-peptide and the alkyne-molecule (typically in a 1:1.2 molar ratio) in the chosen buffer or solvent system.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

-

-

Catalyst Addition:

-

Add the CuSO₄ solution to the peptide/alkyne mixture to a final concentration of approximately 0.1 equivalent.

-

Add the sodium ascorbate solution (a reducing agent to generate the active Cu(I) species in situ) to a final concentration of 0.5-1.0 equivalent.

-

-

Reaction:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

-

-

Purification: Once the reaction is complete, the final peptide conjugate can be purified by preparative HPLC to remove excess reagents and unreacted starting materials.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a potential application in studying cellular signaling.

Caption: Workflow for synthesis and conjugation of an azido-peptide probe.

Peptides synthesized with this compound are powerful tools for investigating biological systems. For example, a peptide designed to be a substrate for a specific protein kinase can be synthesized with an azide group. This peptide can then be conjugated to a reporter molecule. When introduced to a cellular lysate or intact cells, the modification of this peptide probe (e.g., by phosphorylation) can be detected, providing a readout of kinase activity.

Caption: Using a peptide probe to measure protein kinase activity.

References

Methodological & Application

Application Notes and Protocols for Fmoc-L-Dap(N3)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Fmoc-L-Dap(N3)-OH in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid introduces a versatile azide handle into peptides, enabling a wide range of applications through bioorthogonal chemistry, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." These applications are pivotal in drug discovery and development, facilitating the creation of peptide conjugates, cyclic peptides, and probes for cellular imaging and diagnostics.

Overview and Applications

This compound, also known as Nα-Fmoc-L-β-azidoalanine, is a valuable building block for Fmoc-based SPPS. The azide group is chemically stable under standard SPPS conditions, including repeated cycles of basic Fmoc deprotection and acidic cleavage from the resin. This stability allows for the straightforward synthesis of peptides with a site-specifically incorporated azide moiety.

The primary application of peptides containing L-Dap(N3) is in click chemistry . This highly efficient and specific reaction allows for the covalent ligation of the azido-peptide to a molecule bearing a terminal alkyne. This has numerous applications in:

-

Drug Development:

-

Peptide-drug conjugates: Attaching cytotoxic drugs, targeting ligands, or imaging agents to peptides.

-

Peptide cyclization: Improving peptide stability, receptor affinity, and bioavailability by creating cyclic structures.

-

PEGylation: Modifying peptides with polyethylene glycol (PEG) to enhance their pharmacokinetic properties.

-

-

Chemical Biology and Diagnostics:

-

Fluorescent labeling: Attaching fluorescent dyes for cellular imaging and tracking.[1]

-

Bioconjugation: Linking peptides to proteins, oligonucleotides, or other biomolecules to create novel functional constructs.[2]

-

Surface immobilization: Attaching peptides to solid supports for use in diagnostics and biomaterials.

-

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for the key steps in the solid-phase synthesis of peptides containing this compound.

Table 1: Resin Loading and Amino Acid Coupling

| Parameter | Value | Notes |

| Resin Type | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | Choice depends on the desired C-terminus (amide or carboxylic acid). |